6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Catalog No.
S6205150
CAS No.
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-ch...

Product Name

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

IUPAC Name

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethylchromen-2-one

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-12-9-15-17(13(2)10-16(20)22-15)18(21)14(12)11-19-7-5-3-4-6-8-19/h9-10,21H,3-8,11H2,1-2H3

InChI Key

INTYNEDVVJDNEF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCCCC3)O

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCCCC3)O

The exact mass of the compound 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is 301.16779360 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenes, which are characterized by a benzopyran structure. This compound features a hydroxyl group at the 5-position and two methyl groups at the 4 and 7 positions of the chromenone ring. The azepan-1-ylmethyl substituent at the 6-position introduces a cyclic amine structure, potentially influencing the compound's biological activity and pharmacological properties.

The chemical reactivity of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can include:

  • Hydroxylation Reactions: The presence of the hydroxyl group may facilitate further functionalization through electrophilic aromatic substitution.
  • Nucleophilic Substitution: The azepan ring can participate in nucleophilic substitutions, potentially allowing for modifications that enhance biological activity.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, forming more complex structures.

Compounds similar to 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one have been studied for various biological activities, including:

  • Antioxidant Properties: Chromene derivatives often exhibit antioxidant activity due to their ability to scavenge free radicals.
  • Anticancer Activity: Some chromenone derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Certain compounds in this class may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration.

The synthesis of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one may involve several steps:

  • Formation of the Chromenone Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  • Introduction of Methyl Groups: Methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
  • Attachment of Azepan Group: The azepan moiety can be introduced via nucleophilic substitution reactions involving azepane derivatives.

The potential applications of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one include:

  • Pharmaceuticals: Due to its biological activity, this compound could be developed into a therapeutic agent for various diseases.
  • Cosmetics: Its antioxidant properties may lend it utility in skincare formulations aimed at reducing oxidative stress on the skin.

Interaction studies involving 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one could focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with target proteins could elucidate its mechanism of action.
  • Synergistic Effects: Investigating its effects in combination with other compounds may reveal enhanced therapeutic benefits.

Several compounds exhibit structural similarities to 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. Here are some examples:

Compound NameStructureUnique Features
5-hydroxyflavoneStructureLacks the azepan group; primarily known for antioxidant properties.
6-chloro-7-hydroxy-3,4-dimethylchromenoneStructureContains a chloro substituent instead of an azepan; may have different biological activities.
6-(pyrrolidin-1-ylmethyl)-5-hydroxychromenoneNot availableSimilar cyclic amine structure but with pyrrolidine; could exhibit distinct pharmacological profiles.

This comparison highlights the uniqueness of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one due to its specific azepan substitution and methylation pattern, which may contribute to its distinct biological activities and potential applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

301.16779360 g/mol

Monoisotopic Mass

301.16779360 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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